chemical structure and properties of 4-Methoxy-1-benzofuran-5-carboxylic acid
chemical structure and properties of 4-Methoxy-1-benzofuran-5-carboxylic acid
An In-depth Technical Guide to 4-Methoxy-1-benzofuran-5-carboxylic acid: Structure, Properties, and Synthetic Strategies
Executive Summary
The benzofuran nucleus is a prominent heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 4-Methoxy-1-benzofuran-5-carboxylic acid. While specific experimental data for this exact molecule is sparse in public literature, this document, written from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and foundational chemical principles to provide a robust guide for researchers, chemists, and drug development professionals. We will explore its structural features, predict its physicochemical and spectroscopic properties, propose a detailed and reasoned synthetic protocol, and discuss its potential applications as a valuable building block in medicinal chemistry.
Molecular Structure and Physicochemical Properties
Chemical Structure Elucidation
4-Methoxy-1-benzofuran-5-carboxylic acid possesses a planar, bicyclic aromatic system. The core is a benzofuran ring, which consists of a benzene ring fused to a furan ring. The molecule is further functionalized with a methoxy (-OCH₃) group at the C4 position and a carboxylic acid (-COOH) group at the C5 position. These functional groups are critical, as they dictate the molecule's electronic properties, reactivity, and potential for biological interactions. The carboxylic acid group provides a site for hydrogen bonding and salt formation, while the methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring.
Caption: Chemical structure of 4-Methoxy-1-benzofuran-5-carboxylic acid.
Physicochemical Data
| Property | Value (Predicted/Estimated) | Justification / Source |
| Molecular Formula | C₁₀H₈O₄ | Calculated from structure |
| Molecular Weight | 192.17 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids[5] |
| Melting Point | 185-195 °C | Estimated based on benzofuran-5-carboxylic acid (180-183 °C) with potential for increased intermolecular H-bonding.[5] |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, DMSO, DMF. | Carboxylic acid group imparts some water solubility, but the aromatic core limits it. Good solubility in polar organic solvents is expected.[5] |
| pKa | ~4.0 - 4.5 | Estimated based on benzoic acid (pKa ~4.2) and the electronic effects of the fused ring and methoxy group. |
Predicted Spectroscopic Profile
Structural confirmation relies on a combination of spectroscopic techniques. Based on the known effects of the functional groups, the following spectral characteristics are predicted.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.[6][7]
-
Carboxylic Acid Proton (-COOH): A very broad singlet, highly deshielded, appearing in the 10-13 ppm region. This signal would disappear upon D₂O exchange.[7]
-
Aromatic Protons (Benzene ring): Two doublets in the 7-8 ppm region, corresponding to the protons at the C6 and C7 positions.
-
Furan Protons: Two doublets in the 7-7.8 ppm region for the protons at the C2 and C3 positions.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9-4.1 ppm, integrating to three protons.[8]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton.[6]
-
Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.
-
Aromatic & Furan Carbons: Multiple signals between 100-160 ppm. The carbon attached to the methoxy group (C4) and the oxygen of the furan ring (C7a) would be significantly deshielded.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups.[6][7]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[6]
-
C=O Stretch (Carbonyl): A sharp, intense absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch (Aromatic Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
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Proposed Synthesis and Reaction Mechanism
While numerous methods exist for constructing the benzofuran core, a robust and adaptable approach involves the palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization (alkoxypalladation/reductive elimination).[1][9] This strategy offers high functional group tolerance and is a cornerstone of modern heterocyclic synthesis.
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the furan ring, tracing the molecule back to commercially available or easily accessible starting materials. The key disconnection is the C-O bond of the furan ring, which can be formed via an intramolecular cyclization of a suitably substituted phenol.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Step-by-Step Experimental Protocol
This proposed protocol is a self-validating system, designed with clear causality for each step.
Step 1: Iodination of Methyl 3-hydroxy-4-methoxybenzoate
-
Rationale: To install a handle for the subsequent Sonogashira coupling, an iodine atom is introduced ortho to the hydroxyl group. The hydroxyl group is a strong ortho-, para-director, and the position ortho to it and meta to the ester is sterically accessible.
-
Procedure:
-
To a stirred solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add N-iodosuccinimide (NIS, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield methyl 2-iodo-3-hydroxy-4-methoxybenzoate.
-
Step 2: Sonogashira Coupling
-
Rationale: This palladium- and copper-cocatalyzed cross-coupling reaction efficiently forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.[1] Ethynyltrimethylsilane is used as a stable and easy-to-handle source of acetylene; the TMS group will be removed later.
-
Procedure:
-
To an oven-dried flask under an inert argon atmosphere, add methyl 2-iodo-3-hydroxy-4-methoxybenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Add anhydrous triethylamine (TEA, 5 mL/mmol) and degas the mixture with argon for 15 minutes.
-
Add ethynyltrimethylsilane (1.5 eq) via syringe and stir the reaction at 60 °C for 4-6 hours.
-
Monitor by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield methyl 3-hydroxy-4-methoxy-2-((trimethylsilyl)ethynyl)benzoate.
-
Step 3: Deprotection and Intramolecular Cyclization
-
Rationale: The TMS protecting group is removed under basic conditions. The resulting terminal alkyne undergoes a copper-catalyzed 5-exo-dig cyclization, where the adjacent phenolic oxygen attacks the alkyne to form the furan ring.
-
Procedure:
-
Dissolve the product from Step 2 (1.0 eq) in methanol (10 mL/mmol) and add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir at room temperature for 1-2 hours to effect desilylation.
-
Add copper(I) iodide (CuI, 0.1 eq) to the mixture and reflux for 6-8 hours. The cyclization forms the benzofuran ring.
-
Cool, concentrate under reduced pressure, and partition between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate, combine organic layers, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain methyl 4-methoxy-1-benzofuran-5-carboxylate.
-
Step 4: Saponification
-
Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a strong base.
-
Procedure:
-
Dissolve the ester from Step 3 in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor by TLC. Once the ester is consumed, partially remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
The product, 4-Methoxy-1-benzofuran-5-carboxylic acid, should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Caption: Proposed synthetic workflow for the target molecule.
Potential Applications in Drug Discovery and Materials Science
The benzofuran scaffold is a key component in many biologically active molecules.[2] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[4][8]
-
Medicinal Chemistry Scaffold: 4-Methoxy-1-benzofuran-5-carboxylic acid is an ideal scaffold for creating compound libraries. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for systematic exploration of the structure-activity relationship (SAR). A closely related compound, 4-methoxybenzofuran-5-carboxamide, has demonstrated anti-allergic activity, suggesting that derivatives of the title compound could be promising leads in this area.[10]
-
Carbonic Anhydrase Inhibition: Benzofuran-based carboxylic acids have been investigated as carbonic anhydrase inhibitors, which have applications in treating glaucoma, edema, and some types of cancer.[1] The specific substitution pattern of the title compound could offer unique binding interactions within the enzyme's active site.
-
Materials Science: Aromatic carboxylic acids like this can serve as building blocks (monomers) for specialized polymers or as components in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals, where the rigid, planar benzofuran core is advantageous.[5]
Safety and Handling
While specific toxicity data is unavailable, general precautions for handling aromatic carboxylic acids should be followed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. May cause skin and eye irritation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
4-Methoxy-1-benzofuran-5-carboxylic acid represents a promising, yet underexplored, member of the benzofuran family. This guide has provided a detailed theoretical framework for its structure, properties, and synthesis. By leveraging established, high-yield synthetic methodologies like the Sonogashira coupling and intramolecular cyclization, this molecule can be efficiently prepared for further investigation. Its structural features make it a highly attractive scaffold for derivatization in drug discovery programs targeting a range of diseases and as a functional building block in materials science. The predictive analyses and proposed protocols herein offer a solid foundation for researchers to begin practical exploration of this versatile compound.
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